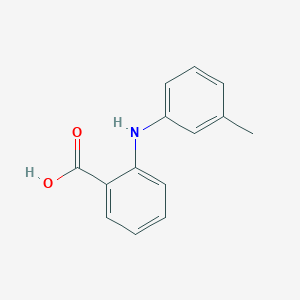

N-(3-Methylphenyl)anthranilic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methylanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14(16)17/h2-9,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODCQKTVDXZQEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167869 | |

| Record name | Anthranilic acid, N-(m-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16524-22-4 | |

| Record name | N-(3-Methylphenyl)anthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16524-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, N-(m-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016524224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-(m-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16524-22-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of N-(3-Methylphenyl)anthranilic Acid

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical characteristics of N-(3-Methylphenyl)anthranilic acid (CAS No. 16524-22-4), a key organic intermediate and a member of the fenamate class of compounds. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's properties, including its structural and spectroscopic profile. We delve into validated experimental protocols for its characterization, offering insights into the causality behind methodological choices. All data and claims are substantiated with authoritative references to ensure scientific integrity.

Introduction and Significance

This compound, also known as 2-((3-methylphenyl)amino)benzoic acid, is an aromatic amino acid derivative.[1] Structurally, it belongs to the fenamate family, which are derivatives of anthranilic acid.[2][3] This class of compounds is notable in medicinal chemistry, with many derivatives exhibiting anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and thus preventing prostaglandin synthesis.[3][4] While this compound itself is primarily a research chemical and a precursor in organic synthesis, its structural relatives, such as Tolfenamic acid and Mefenamic acid, are well-established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[2][3][5]

Understanding the fundamental physicochemical properties of this molecule is paramount for its application in synthesis, for predicting its behavior in biological systems, and for developing new chemical entities. This guide serves as a centralized resource for these critical data points.

Caption: Structural relationship of this compound.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, reactivity, and pharmacokinetic profile. The key properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 16524-22-4 | [1][6] |

| Molecular Formula | C14H13NO2 | [1] |

| Molecular Weight | 227.26 g/mol | [1] |

| Appearance | White to beige powder | [1] |

| Melting Point | 142-144 °C | [1] |

| Boiling Point | 391.6 ± 25.0 °C (Predicted) | [1] |

| Density | 1.233 ± 0.06 g/cm³ (Predicted) | [1][7] |

| pKa | 5.84 (Uncertain) | [1][7] |

| Solubility | DMSO: soluble 15mg/mL | [1][7] |

| Storage | Keep in dark place, Sealed in dry, 2-8°C | [1][7] |

Discussion of Properties:

-

Melting Point: The sharp melting point range of 142-144 °C is indicative of a relatively pure crystalline solid.[1] This thermal property is a critical first-pass indicator of purity for any synthesized or procured batch.

-

Solubility: Its reported solubility in Dimethyl Sulfoxide (DMSO) is crucial for in vitro biological screening, as DMSO is a common vehicle for dissolving compounds for cell-based assays.[1][7] Further solubility studies in aqueous buffers (at various pH values) and other organic solvents like ethanol and methanol are necessary to understand its behavior in different experimental and physiological contexts.

-

pKa: The predicted pKa of 5.84 suggests that the carboxylic acid moiety is weakly acidic.[1][7] This value is significant as it determines the ionization state of the molecule at physiological pH (~7.4). At this pH, the carboxylic acid group will be predominantly deprotonated (negatively charged), which heavily influences its solubility, membrane permeability, and interaction with biological targets.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and structure of a molecule.

Infrared (IR) Spectroscopy

-

N-H Stretch: A peak is expected in the region of 3300 cm⁻¹, corresponding to the secondary amine N-H bond.[8]

-

C-H Stretches: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while the methyl group (CH₃) C-H stretches will be observed just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ is characteristic of the carboxylic acid carbonyl (C=O) group.[8] Coordination with metals or changes in hydrogen bonding can shift this frequency.[8]

-

Aromatic C=C Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region will correspond to the carbon-carbon double bonds within the two aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework. The expected chemical shifts (in ppm, referenced to TMS) in a solvent like DMSO-d₆ would be:

-

¹H NMR:

-

Carboxylic Acid (-COOH): A broad singlet appearing far downfield, typically >10 ppm.

-

Amine (-NH-): A singlet around 9-10 ppm.

-

Aromatic Protons (-ArH): A complex multiplet pattern between 6.5 and 8.0 ppm, integrating to 8 protons.

-

Methyl Protons (-CH₃): A sharp singlet around 2.3-2.5 ppm, integrating to 3 protons.

-

-

¹³C NMR:

-

Carboxylic Carbon (-COOH): A peak around 170 ppm.[9]

-

Aromatic Carbons (-ArC): Multiple signals between 110 and 150 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around 20-25 ppm.

-

UV-Visible (UV-Vis) Spectroscopy

Anthranilic acid and its derivatives are known to be fluorescent and absorb UV light due to their aromatic systems.[10][11] this compound is expected to exhibit strong absorbance in the UV range, likely with maxima (λ_max) between 280-350 nm, corresponding to π-π* transitions within the conjugated aromatic system. The exact λ_max and molar absorptivity (ε) are solvent-dependent.

Experimental Protocols for Characterization

The following protocols outline standard procedures for verifying the physicochemical properties of a supplied sample of this compound.

Caption: General workflow for physicochemical characterization.

Protocol 4.1: Melting Point Determination (Capillary Method)

-

Rationale: This method provides a rapid and reliable assessment of purity. Impurities typically depress and broaden the melting point range.

-

Procedure:

-

Ensure the melting point apparatus is calibrated using certified standards (e.g., benzophenone, caffeine).

-

Load a small amount of the finely powdered, dry sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the apparatus.

-

Set a rapid heating ramp (10-15 °C/min) to approximate the melting point.

-

Allow the apparatus to cool. Perform a second run with a new sample, heating rapidly to ~15 °C below the approximate melting point, then reduce the ramp rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.

-

Protocol 4.2: Kinetic Solubility Assessment in DMSO

-

Rationale: To confirm the reported solubility and prepare a stock solution for biological assays.

-

Procedure:

-

Accurately weigh approximately 1.5 mg of the compound into a clean, dry glass vial.

-

Add 100 µL of 100% DMSO to achieve the target concentration of 15 mg/mL.

-

Vortex the vial vigorously for 2 minutes.

-

Visually inspect the solution against a light and dark background. The absence of any visible solid particulates indicates that the compound is soluble at this concentration.

-

If undissolved solid remains, the solubility is less than 15 mg/mL. Serial dilutions can be performed to find the saturation point.

-

Protocol 4.3: Sample Preparation for Spectroscopic Analysis

-

Rationale: Proper sample preparation is critical for acquiring high-quality, interpretable spectra.

-

Procedure:

-

FTIR (KBr Pellet): Mix ~1 mg of the dry sample with ~100 mg of dry KBr powder in an agate mortar. Grind to a fine, homogenous powder. Press the mixture into a transparent pellet using a hydraulic press.

-

¹H and ¹³C NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved. Add a small amount of an internal standard like Tetramethylsilane (TMS) if not already present in the solvent.

-

UV-Vis: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol or methanol). Create a dilution to an appropriate concentration (e.g., 10 µg/mL) so that the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Synthesis and Structural Context

N-aryl anthranilic acids are typically synthesized via metal-catalyzed cross-coupling reactions. The Ullmann condensation is a classic method, involving the reaction of an aniline (m-toluidine in this case) with a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid) in the presence of a copper catalyst and a base. Modern variations often use palladium or other catalysts which can offer milder reaction conditions and higher yields.[12]

Caption: General synthetic pathway for N-aryl anthranilic acids.

Conclusion

This compound is a well-defined crystalline solid with predictable physicochemical and spectroscopic properties based on its fenamate structure. Its melting point serves as a reliable indicator of purity, while its solubility in DMSO facilitates its use in research settings. The compound's acidic pKa and spectroscopic fingerprints (IR, NMR, UV-Vis) are defining characteristics that are essential for its identification, handling, and further development in synthetic and medicinal chemistry. The protocols and data presented herein provide a robust framework for scientists working with this compound, ensuring both technical accuracy and an understanding of the experimental rationale.

References

- 1. 16524-22-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Tolfenamic Acid [drugfuture.com]

- 3. Tolfenamic acid - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound | 16524-22-4 [chemicalbook.com]

- 6. This compound - Yuanli Tech [yonlytech.com]

- 7. This compound | 16524-22-4 [m.chemicalbook.com]

- 8. sjctni.edu [sjctni.edu]

- 9. scispace.com [scispace.com]

- 10. mcfarland.acadiau.ca [mcfarland.acadiau.ca]

- 11. Absorption [Anthranilic Acid] | AAT Bioquest [aatbio.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Physicochemical Properties of N-(3-Methylphenyl)anthranilic Acid: Melting Point and Solubility

Executive Summary

N-(3-Methylphenyl)anthranilic acid, a key aromatic acid derivative, holds significance in synthetic chemistry and pharmaceutical research, notably as a structural analog and potential synthetic precursor to non-steroidal anti-inflammatory drugs (NSAIDs) like Mefenamic acid.[1] An accurate understanding of its fundamental physicochemical properties—namely, its melting point and solubility—is paramount for researchers, scientists, and drug development professionals. These parameters govern everything from reaction kinetics and purification strategies to formulation design and ultimate bioavailability.[2][3][4] This guide provides a comprehensive analysis of these two critical properties, grounded in authoritative data and field-proven experimental methodologies. We will delve into the theoretical underpinnings, present robust protocols for determination, and discuss the key variables that can influence experimental outcomes.

Core Physicochemical Data Summary

For ease of reference, the core physicochemical properties of this compound are summarized below. These values serve as a critical baseline for any experimental design or theoretical modeling.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5] |

| Synonyms | 2-((3-methylphenyl)amino)benzoic acid, N-(m-tolyl)anthranilic acid | [5] |

| CAS Number | 16524-22-4 | [5] |

| Molecular Formula | C14H13NO2 | [5] |

| Molecular Weight | 227.26 g/mol | [5] |

| Melting Point | 142-144 °C | [5] |

| Solubility | Soluble in DMSO (15 mg/mL) | [5] |

Melting Point Analysis: A Criterion for Purity and Identity

The melting point of a crystalline solid is not merely a physical constant; it is a sensitive indicator of purity.[6] For a pure compound, the melting range—the span between the first sign of liquid formation and complete liquefaction—is typically narrow, often within 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range, a phenomenon leveraged in mixed melting point analyses to confirm a compound's identity.[6]

Authoritative Data

The established melting point for this compound is reported to be in the range of 142-144 °C .[5] This value is the benchmark against which all experimental determinations should be compared.

Experimental Protocol: Capillary Melting Point Determination

The capillary method remains a fundamental and reliable technique for melting point determination in most laboratory settings.[7] The protocol described below is a self-validating system designed for accuracy and reproducibility.

Methodology Rationale: The procedure relies on slow, controlled heating to ensure thermal equilibrium between the heating block, the thermometer, and the sample. A rapid heating rate can cause the thermometer reading to lag behind the true sample temperature, resulting in an erroneously high and broad melting range.[8]

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. Solvents can act as impurities, depressing the melting point.[9]

-

Load the sample into a capillary tube (sealed at one end) to a depth of 1-2 mm by tapping the open end into the powder.[6][8]

-

Compact the sample at the bottom of the tube by tapping or by dropping it through a long glass tube.[6][9] A tightly packed sample ensures uniform heat transfer.

-

-

Instrument Setup (Digital Melting Point Apparatus):

-

Before the formal run, perform a rapid preliminary measurement by heating at a rate of 10-20°C/minute to approximate the melting point.[6]

-

Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[6][9]

-

Set the starting temperature to ~15°C below the expected melting point (e.g., set start to 125°C).

-

Set the heating ramp rate to a slow 1-2°C per minute .[9] This is the most critical parameter for achieving an accurate result.

-

Insert the capillary tube into the sample holder.[9]

-

-

Data Acquisition & Validation:

-

Record Temperature 1 (T1): The temperature at which the first drop of liquid appears.

-

Record Temperature 2 (T2): The temperature at which the last solid crystal melts into a transparent liquid.[9]

-

The melting range is reported as T1 - T2.

-

Self-Validation: Repeat the measurement with a fresh sample in a new capillary tube.[8] Consistent results across two or more trials confirm the validity of the measurement. If decomposition (darkening) is observed, note the temperature.[9]

-

Workflow Diagram: Melting Point Determination

Caption: Workflow for accurate capillary melting point determination.

Solubility Profile: A Cornerstone of Drug Development

Solubility is a critical physicochemical property that profoundly impacts a drug candidate's journey from discovery to clinical application.[3][10] Poor aqueous solubility is a major hurdle, often leading to low bioavailability, which can compromise therapeutic efficacy.[4][11][12] Therefore, characterizing a compound's solubility in various media is an essential step in pre-formulation and lead optimization.[10][13]

Authoritative Data

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability.[13][14] The protocol aims to create a saturated solution at a constant temperature, from which the concentration of the dissolved solute is measured.

Methodology Rationale: This method ensures that a true equilibrium is reached between the solid compound and the solvent.[13] By adding an excess of the solid, we guarantee saturation. The subsequent incubation with agitation allows the system to reach a steady state, while the final separation step (centrifugation or filtration) removes any undissolved solid, allowing for accurate measurement of the supernatant concentration.[11]

Step-by-Step Protocol:

-

Preparation:

-

Prepare the desired solvent system (e.g., phosphate-buffered saline (PBS) pH 7.4 for physiological relevance).

-

Accurately weigh an excess amount of this compound into a suitable vessel (e.g., a glass vial). "Excess" means adding more solid than is expected to dissolve.[13]

-

Add a precise volume of the solvent to the vial. Prepare at least two replicates for each solvent system to ensure reproducibility.[11]

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples at a constant speed (e.g., 850 rpm) for a sufficient duration to reach equilibrium.[11] For many compounds, 24 hours is standard, though this may need to be optimized.[10]

-

-

Phase Separation:

-

After incubation, allow the vials to stand briefly to let larger particles settle.

-

To remove undissolved solid, centrifuge the samples at high speed or filter the suspension through a suitable syringe filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially inflating the measured concentration.

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant.

-

Prepare a series of dilutions of the supernatant with the solvent.

-

Quantify the concentration of the compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

A standard calibration curve must be generated using known concentrations of the compound to ensure accurate quantification.[10][11]

-

-

Data Analysis:

-

Calculate the original concentration in the supernatant based on the dilution factor.

-

The average concentration from the replicate samples is reported as the equilibrium solubility in the specified solvent at the given temperature.

-

Workflow Diagram: Shake-Flask Solubility Determination

Caption: Gold-standard shake-flask method for equilibrium solubility.

Conclusion

The melting point (142-144 °C) and solubility profile (soluble in DMSO) of this compound are foundational data points for its application in research and development. Adherence to rigorous, self-validating experimental protocols, such as the capillary method for melting point and the shake-flask method for solubility, is non-negotiable for generating reliable and reproducible data. Understanding these properties and the factors that influence them—purity, temperature, and solvent choice—empowers scientists to design more effective synthetic routes, purification strategies, and, in the pharmaceutical context, formulations with a higher probability of success.

References

- 1. This compound | 16524-22-4 [chemicalbook.com]

- 2. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. 16524-22-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. westlab.com [westlab.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. jmpas.com [jmpas.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. tandfonline.com [tandfonline.com]

N-(3-Methylphenyl)anthranilic acid pKa value

An In-Depth Technical Guide to the pKa of N-(3-Methylphenyl)anthranilic Acid

Authored by: A Senior Application Scientist

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in pharmaceutical sciences, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive examination of the pKa of this compound, a derivative of the core N-phenylanthranilic acid structure found in fenamate non-steroidal anti-inflammatory drugs (NSAIDs). We delve into the theoretical underpinnings of its acidity, present reported values, and offer detailed, field-proven protocols for its experimental determination, particularly addressing the challenges posed by its low aqueous solubility. Furthermore, this document explores the structural and electronic factors that modulate the acidity within this class of compounds and briefly discusses the role of modern computational methods in pKa prediction. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this crucial molecular property.

Introduction: The Significance of pKa in Drug Development

This compound belongs to the family of N-aryl anthranilic acids, a chemical scaffold of significant pharmacological interest.[1][2] The parent structure, N-phenylanthranilic acid, is the pharmacophore for fenamate NSAIDs like mefenamic acid and flufenamic acid.[2][3] The efficacy and behavior of such drugs in the body are inextricably linked to their ionization state, which is governed by their pKa value relative to the physiological pH.

The pKa dictates the degree of ionization of a compound at a given pH.[4] This is paramount for:

-

Solubility: The ionized form of a molecule is generally more water-soluble than the neutral form.

-

Permeability: The neutral, more lipophilic form of a drug is often better able to cross biological membranes.

-

Target Binding: The specific ionization state can be crucial for interacting with the active site of a protein.

-

Formulation: Knowledge of pKa is essential for developing stable and effective drug formulations.

Therefore, the accurate determination and understanding of the pKa of this compound are not merely academic exercises; they are foundational requirements for predicting its pharmacokinetic behavior and optimizing its potential as a therapeutic agent.[5]

Theoretical Framework: Acidity of this compound

The acidity of this compound stems from the dissociation of the proton from its carboxylic acid (-COOH) group. The equilibrium for this dissociation in water is shown below:

Caption: Dissociation equilibrium of this compound.

The pKa is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The stability of the resulting carboxylate anion (the conjugate base) is the primary determinant of acidity.[6][7] Several structural features influence this stability:

-

The Carboxylic Acid Group: This is the primary acidic functional group.

-

The N-Aryl Group: The nitrogen atom's lone pair can be delocalized into the anthranilic acid's benzene ring. The entire N-phenyl group acts as a substituent on the anthranilic acid core.

-

The Methyl Group (-CH3): Located at the meta-position of the N-phenyl ring, this group has a subtle but important electronic effect. As an alkyl group, it is weakly electron-donating through induction. This effect slightly destabilizes the conjugate base by pushing electron density towards the negatively charged carboxylate group, which is already electron-rich. Consequently, this should make the acid slightly weaker (i.e., have a higher pKa) compared to the unsubstituted N-phenylanthranilic acid.[1][6]

Reported pKa Value

An extensive search of chemical databases reveals a reported, albeit uncertain, pKa value for this compound. The uncertainty highlights the challenges in measuring this property, likely due to the compound's poor water solubility, and underscores the need for robust experimental determination.

| Compound | CAS Number | Reported pKa | Conditions | Source |

| This compound | 16524-22-4 | 5.84 (Uncertain) | 5–10% aq. acetone, t=25±0.1, I=0.11 | --INVALID-LINK--[8][9] |

Experimental Determination of pKa for Poorly Soluble Compounds

The low aqueous solubility of this compound precludes straightforward aqueous titration.[5] Therefore, specialized methodologies are required. The two most common and reliable approaches are potentiometric titration in co-solvent mixtures and UV-Vis spectrophotometry.

Potentiometric Titration with Co-solvent Extrapolation

This is one of the most widely used methods for determining the pKa of poorly soluble active pharmaceutical ingredients (APIs).[4][10] The core principle involves dissolving the compound in a mixture of an organic co-solvent and water, performing the titration, and then extrapolating the results to 0% co-solvent to determine the true aqueous pKa.

Causality Behind Experimental Choices:

-

Co-solvent Selection: Methanol, dioxane, and acetonitrile are common choices because they are miscible with water and can dissolve a wide range of nonpolar compounds.[11][12] Using a multi-component co-solvent like MDM (Methanol-Dioxane-aCetronitrile-Water) can further enhance solubility for a diverse set of molecules.[11]

-

Ionic Strength: A constant ionic strength (e.g., using 0.15 M KCl) is maintained to ensure that the activity coefficients of the ions remain constant throughout the titration, which is crucial for accurate pKa calculation.[10]

-

Extrapolation: The presence of an organic solvent alters the dielectric constant of the medium and the solvation of ions, thus changing the apparent pKa (psKa).[12] Extrapolation procedures, such as the Yasuda-Shedlovsky plot, are essential to remove this effect and estimate the pKa in a purely aqueous environment.[11][13]

Step-by-Step Protocol:

-

Preparation:

-

Calibrate a pH meter using standard aqueous buffers (pH 4, 7, and 10).[10]

-

Prepare a standardized titrant solution (e.g., 0.1 M NaOH).

-

Prepare a background electrolyte solution (e.g., 0.15 M KCl).[10]

-

Prepare several solutions of this compound (e.g., 1 mM) in different co-solvent/water ratios (e.g., 30%, 40%, 50%, 60% w/v methanol-water), each containing the background electrolyte.[12]

-

-

Titration:

-

Take a known volume (e.g., 20 mL) of one of the sample solutions.

-

Purge the solution with nitrogen to remove dissolved CO2, which can interfere with the titration of weak acids.[10]

-

Immerse the calibrated pH electrode into the solution, which is being stirred continuously.

-

Add small, precise increments of the standardized NaOH titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has passed the equivalence point (e.g., to pH 12).[10]

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) to precisely locate the inflection point, which corresponds to the psKa at that specific co-solvent concentration.

-

Repeat the titration for each co-solvent mixture to obtain multiple psKa values.

-

-

Extrapolation:

-

Plot the calculated psKa values plus the logarithm of the water concentration against the reciprocal of the dielectric constant of the solvent mixtures (Yasuda-Shedlovsky plot).

-

Perform a linear regression on the data points. The y-intercept of this line corresponds to the aqueous pKa value.

-

Caption: Workflow for pKa determination by co-solvent potentiometric titration.

UV-Vis Spectrophotometric Method

This method is highly suitable for compounds that possess a chromophore close to the site of ionization, which is the case for this compound.[14] The principle relies on the fact that the protonated (HA) and deprotonated (A⁻) forms of the molecule will have different UV-Vis absorption spectra. By measuring the absorbance across a range of pH values, the pKa can be determined.[15][16]

Causality Behind Experimental Choices:

-

Buffer System: A series of buffers covering a wide pH range (e.g., pH 2 to 12) is required to fully capture the transition from the fully protonated to the fully deprotonated species. The range should bracket the expected pKa.

-

Wavelength Selection: The analysis is most sensitive at wavelengths where the difference in molar absorptivity between the two species is maximal.[14] This maximizes the signal-to-noise ratio of the determination.[15]

-

Data Fitting: The relationship between absorbance, pH, and pKa follows a sigmoidal curve derived from the Henderson-Hasselbalch and Beer-Lambert laws.[15] Fitting the experimental data to this theoretical curve provides a robust calculation of the pKa.

Step-by-Step Protocol:

-

Preparation:

-

Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a series of aqueous buffer solutions with known pH values spanning a wide range (e.g., from pH 2 to 12).

-

Ensure the ionic strength of all buffers is constant.

-

-

Spectral Acquisition:

-

For each buffer, prepare a sample by adding a small, identical aliquot of the stock solution to ensure the total concentration of the compound is constant (e.g., 0.1 mM).[14] The final concentration of the organic co-solvent should be kept low (e.g., <2%) to minimize its effect on the pKa.[14]

-

Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample using a spectrophotometer.[16]

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance difference between the acidic and basic forms of the compound.[14]

-

Plot the absorbance at a chosen wavelength versus the pH of the buffer.

-

The resulting data should form a sigmoidal curve. The inflection point of this curve, where the absorbance is halfway between the minimum and maximum values, corresponds to the pH at which [HA] = [A⁻]. At this point, pH = pKa.[4]

-

For higher accuracy, fit the data to the following equation using non-linear regression: A = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where A is the observed absorbance, A_acid is the absorbance of the fully protonated species, and A_base is the absorbance of the fully deprotonated species.

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Approaches to pKa Prediction

In modern drug discovery, computational methods provide a rapid means to estimate pKa values before a compound is synthesized.[17] These methods are particularly valuable for screening large libraries of potential drug candidates.

-

Quantum Mechanics (QM): Methods based on electronic structure theory, such as Density Functional Theory (DFT), can calculate the Gibbs free energy change of the deprotonation reaction to predict pKa.[17][18] These are often highly accurate but computationally intensive.

-

Quantitative Structure-Property Relationship (QSPR): These empirical models use statistical correlations between molecular descriptors and experimentally determined pKa values to predict the pKa of new compounds.[19]

-

Machine Learning: More recent approaches use machine-learned interatomic potentials as a low-cost surrogate for high-level electronic structure calculations, enabling rapid and accurate pKa prediction for a wide range of compounds.[19][20]

While predictive tools are powerful, it is imperative to recognize them as estimation methods.[5][19] Experimental validation, using the protocols described above, remains the gold standard for obtaining an accurate pKa value for regulatory and development purposes.

Conclusion

The pKa of this compound, a molecule of pharmaceutical interest, is a fundamental property that governs its physicochemical and pharmacokinetic behavior. While a value of 5.84 has been reported, its uncertainty necessitates rigorous experimental verification. Due to its poor aqueous solubility, methods such as potentiometric titration in co-solvent mixtures with extrapolation and UV-Vis spectrophotometry are the most appropriate for accurate determination. The acidity of this molecule is primarily dictated by its carboxylic acid group, with a subtle electronic influence from the meta-positioned methyl group on the N-phenyl ring. A thorough understanding and precise measurement of this pKa value are critical for any future development of this compound as a potential therapeutic agent.

References

- 1. journals.mu-varna.bg [journals.mu-varna.bg]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Medicinal Applications of Fenamic Acid Derivatives | Bentham Science [eurekaselect.com]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pKa and Acid Strength - What Factors Affect the Acidity - Chemistry Steps [chemistrysteps.com]

- 8. This compound | 16524-22-4 [m.chemicalbook.com]

- 9. 16524-22-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Studies on the distribution of N-phenylanthranilic acid in two-phase system: Aromatic solvent-water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 16. pharmaguru.co [pharmaguru.co]

- 17. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 18. optibrium.com [optibrium.com]

- 19. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]

- 20. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of N-(3-Methylphenyl)anthranilic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive examination of the ¹H and ¹³C NMR spectra of N-(3-Methylphenyl)anthranilic acid, a key structural motif in various pharmacologically active compounds. As a derivative of anthranilic acid, its characterization is fundamental for quality control, reaction monitoring, and structural verification in synthetic and medicinal chemistry. This document provides a detailed experimental protocol, an in-depth analysis of spectral data with complete peak assignments, and the underlying rationale for these assignments, grounded in established principles of NMR spectroscopy.

Introduction: The Structural Significance of this compound

This compound, also known as N-(m-tolyl)anthranilic acid, belongs to the fenamate class of compounds, which are derivatives of N-phenylanthranilic acid.[1] The core structure consists of an anthranilic acid moiety N-substituted with a 3-methylphenyl (m-tolyl) group. This scaffold is a nitrogen isostere of salicylic acid and serves as a precursor and active metabolite for numerous non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Given its role in drug development, the unambiguous structural confirmation of this compound is of paramount importance. NMR spectroscopy, through ¹H (proton) and ¹³C (carbon-13) analysis, provides a definitive, non-destructive method to elucidate the precise arrangement of atoms and functional groups, ensuring the identity and purity of the compound. This guide serves as a practical reference for acquiring and interpreting this critical data.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a systematic numbering convention is applied to the molecular structure of this compound. The anthranilic acid ring is designated with unprimed numbers, while the N-substituted tolyl ring is designated with primed numbers.

Figure 1. Structure of this compound with systematic atom numbering.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is fundamentally dependent on a robust and well-controlled experimental procedure. The following protocol outlines the steps for preparing a sample and acquiring ¹H and ¹³C NMR spectra.

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 15-20 mg of this compound.

-

Solvent Selection: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an ideal solvent as it effectively dissolves the compound and its residual proton signal (δ ≈ 2.50 ppm) and carbon signal (δ ≈ 39.52 ppm) do not typically interfere with signals from the analyte.[2] Crucially, its hydrogen-bond accepting nature slows the chemical exchange of N-H and O-H protons, often allowing them to be observed as distinct, albeit sometimes broad, signals.

-

Dissolution: Vortex the mixture until the sample is completely dissolved. Gentle warming may be applied if necessary.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift to 0.00 ppm.[2] Modern spectrometers, however, can accurately reference the spectrum to the residual solvent signal, making the addition of TMS optional.[3]

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer:[1][2]

-

Spectrometer: Bruker Avance 400 MHz or equivalent.

-

Temperature: 25 °C (298 K).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16.

-

Relaxation Delay (d1): 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Spectral Width: ~240 ppm.

-

Number of Scans: 1024 (or more, as ¹³C is less sensitive).

-

Relaxation Delay (d1): 2 seconds.

-

-

DEPT-135 (Optional but Recommended): A DEPT-135 experiment is invaluable for differentiating between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons do not appear in DEPT spectra.

References

Analysis of N-(3-Methylphenyl)anthranilic Acid by Infrared (IR) Spectroscopy

An In-depth Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of N-(3-Methylphenyl)anthranilic acid using Fourier Transform Infrared (FTIR) spectroscopy. This compound, a key structure in the fenamate class of pharmaceuticals, possesses distinct functional groups—a secondary aromatic amine, a carboxylic acid, and substituted aromatic rings—that yield a characteristic infrared spectrum. This document serves as a resource for researchers, analytical scientists, and drug development professionals, detailing the theoretical underpinnings, experimental protocols, and in-depth spectral interpretation for this molecule. By elucidating the correlation between molecular structure and vibrational modes, this guide establishes a framework for using IR spectroscopy in identity confirmation, quality control, and stability testing of this compound and related compounds.

Introduction: The Role of IR Spectroscopy in Pharmaceutical Analysis

This compound is a derivative of N-phenylanthranilic acid, the core scaffold for several non-steroidal anti-inflammatory drugs (NSAIDs). The precise arrangement of its functional groups dictates its chemical behavior and therapeutic efficacy. In pharmaceutical development and manufacturing, unambiguous identification and purity assessment are critical quality attributes mandated by regulatory bodies.

Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique perfectly suited for this purpose.[1] The fundamental principle of IR spectroscopy lies in the interaction of infrared radiation with a molecule, causing vibrations of its chemical bonds.[2] Since each functional group has a unique set of vibrational frequencies (stretching, bending), the resulting IR spectrum serves as a distinct molecular "fingerprint."[1][3] This guide will deconstruct the IR spectrum of this compound, providing the scientific rationale for peak assignments and a robust protocol for obtaining high-quality, reproducible data.

Molecular Structure and Predicted Vibrational Modes

To interpret the IR spectrum, one must first understand the molecule's structure and the expected vibrations from its constituent parts.

Caption: Molecular structure of this compound.

The key functional groups contributing to the IR spectrum are:

-

Carboxylic Acid (-COOH): This group gives rise to some of the most prominent peaks. The O-H stretching vibration is typically very broad and strong due to extensive intermolecular hydrogen bonding, which forms dimers.[4][5] The carbonyl (C=O) stretch is also very strong and sharp.[6]

-

Secondary Aromatic Amine (-NH-): This group is characterized by a single N-H stretching vibration.[7] Its position and intensity are sensitive to hydrogen bonding.[8] The C-N stretching vibration also provides a key signal.[9]

-

Aromatic Rings: The molecule contains two substituted benzene rings. These produce characteristic C-H stretching absorptions just above 3000 cm⁻¹ and a series of C=C in-ring stretching vibrations between 1600-1450 cm⁻¹.[10][11] Furthermore, the C-H out-of-plane (oop) bending vibrations in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern (1,2-disubstituted and 1,3-disubstituted).[12]

-

Methyl Group (-CH₃): The methyl group attached to the phenyl ring will show characteristic aliphatic C-H stretching and bending vibrations.

Experimental Protocol: Acquiring the FTIR Spectrum

Obtaining a high-quality spectrum requires proper sample preparation and instrument configuration. For a solid powder like this compound, Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are standard.[13][14]

ATR is the most common and rapid technique, requiring minimal sample preparation.[14]

-

Step 1: Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background spectrum of the empty, clean crystal.

-

Step 2: Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Step 3: Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is critical for a strong signal.

-

Step 4: Data Acquisition: Collect the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

This traditional transmission method can provide very high-quality spectra, though it is more labor-intensive.[15]

-

Step 1: Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, IR-grade KBr powder.[13]

-

Step 2: Grinding: Gently grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the IR radiation.[15]

-

Step 3: Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent disc.

-

Step 4: Data Acquisition: Place the KBr pellet into the spectrometer's sample holder. Run a background spectrum with an empty holder, then collect the sample spectrum using similar acquisition parameters as the ATR method.

Caption: Experimental workflow for FTIR analysis.

Spectral Interpretation and Data Analysis

The IR spectrum of this compound is a composite of absorptions from its various functional groups. The following table summarizes the expected key absorption bands, synthesized from established spectroscopic principles and data on analogous N-aryl anthranilic acids.[16][17]

| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Vibrational Mode & Assignment |

| ~3350 - 3300 | Medium | Sharp | N-H Stretch (Secondary Aromatic Amine)[9][18] |

| ~3300 - 2500 | Strong | Very Broad | O-H Stretch (Carboxylic Acid, H-bonded dimer)[4][6][19] |

| ~3050 - 3010 | Medium-Weak | Sharp | C-H Stretch (Aromatic)[10] |

| ~2960 - 2850 | Medium-Weak | Sharp | C-H Stretch (Methyl group, aliphatic) |

| ~1695 - 1675 | Very Strong | Sharp | C=O Stretch (Carboxylic Acid, conjugated)[5][6][16][17] |

| ~1610 - 1580 | Strong-Medium | Sharp | C=C Stretch (Aromatic Ring) & N-H Bend[7][10] |

| ~1520 - 1500 | Strong-Medium | Sharp | C=C Stretch (Aromatic Ring) |

| ~1450 - 1400 | Medium | Sharp | O-H Bend (in-plane) coupled with C-H Bend[4] |

| ~1330 - 1250 | Strong | Sharp | C-N Stretch (Aromatic Amine)[7] |

| ~1300 - 1200 | Strong | Sharp | C-O Stretch (Carboxylic Acid)[4] |

| ~950 - 910 | Medium | Broad | O-H Bend (out-of-plane)[4] |

| ~800 - 675 | Strong | Sharp | C-H Bend (Aromatic, out-of-plane) |

-

The 3400-2500 cm⁻¹ Region (O-H, N-H, C-H Stretches): This region is often complex. The most dominant feature is the extremely broad absorption from the hydrogen-bonded O-H of the carboxylic acid, typically centered around 3000 cm⁻¹.[4][19] Superimposed on this broad peak, one can often discern the sharper, less intense aromatic C-H stretches just above 3000 cm⁻¹ and the aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.[10] A distinct, moderately sharp peak for the secondary amine N-H stretch should appear around 3300-3350 cm⁻¹, separate from the main O-H band.[18] The presence of both the very broad O-H and the sharper N-H is a key diagnostic feature.

-

The 1700-1500 cm⁻¹ Region (Carbonyl and Double Bonds): This region is dominated by a very strong, sharp peak corresponding to the C=O stretch of the carboxylic acid, expected around 1690 cm⁻¹.[16][17] Its position below 1700 cm⁻¹ is a direct result of two effects: conjugation with the aromatic ring and dimerization via hydrogen bonding, both of which weaken the C=O double bond character and lower its vibrational frequency.[5][19] In this region, several sharp bands between 1610-1500 cm⁻¹ arise from the C=C stretching vibrations within the two aromatic rings. The N-H bending (scissoring) vibration may also appear here, often overlapping with one of the C=C peaks.[7]

-

The Fingerprint Region (< 1500 cm⁻¹): This region contains a multitude of complex absorptions that are unique to the molecule's overall structure.

-

C-N and C-O Stretching: Strong bands corresponding to the aromatic C-N stretch (around 1330-1250 cm⁻¹) and the C-O stretch of the carboxylic acid (around 1300-1200 cm⁻¹) are expected here.[4][7]

-

Aromatic C-H Out-of-Plane (oop) Bending: The substitution patterns of the two rings give rise to strong, sharp bands. The 1,2-disubstituted (ortho) ring typically shows a strong band around 750 cm⁻¹, while the 1,3-disubstituted (meta) ring often produces bands near 780 cm⁻¹ and 690 cm⁻¹.[12] These specific bands are powerful confirmation of the compound's isomeric structure.

-

Caption: Logical map of IR spectrum regions to molecular vibrations.

Applications in Pharmaceutical Development

The detailed IR analysis of this compound is not merely an academic exercise; it is a cornerstone of pharmaceutical quality control.[20][21]

-

Identity Confirmation: By comparing the acquired spectrum of a sample to that of a certified reference standard, one can unequivocally confirm its identity. The high congruence required in the fingerprint region ensures structural and isomeric correctness.

-

Purity Assessment: The presence of unexpected peaks can indicate impurities, such as residual starting materials, solvents, or degradation products. For example, the absence of a primary amine N-H splitting pattern (~3400 and ~3300 cm⁻¹) helps confirm that the starting anthranilic acid has been fully converted.[7]

-

Polymorphism and Salt Form Screening: Different crystalline forms (polymorphs) or salt forms of a drug can have distinct IR spectra, particularly in the fingerprint region. FTIR is a primary tool for identifying and controlling the desired solid-state form, which is critical for bioavailability and stability.

-

Stability Studies: Degradation of the molecule, such as hydrolysis of the amine or decarboxylation, would lead to predictable changes in the IR spectrum (e.g., disappearance of the N-H peak or changes in the carbonyl region). FTIR is used in stability programs to monitor the integrity of the active pharmaceutical ingredient (API) over time.

Conclusion

Infrared spectroscopy provides a rich dataset for the structural characterization of this compound. A systematic analysis of the spectrum, grounded in the principles of molecular vibrations, allows for the confident assignment of all major absorption bands to their corresponding functional groups. The characteristic broad O-H stretch, the sharp N-H stretch, the strong conjugated C=O absorption, and the diagnostic C-H bending bands in the fingerprint region collectively create a unique spectral signature. This makes FTIR an indispensable tool for identity, purity, and stability analysis in the research, development, and quality control of this important pharmaceutical compound.

References

- 1. azom.com [azom.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. ijpcsonline.com [ijpcsonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. echemi.com [echemi.com]

- 6. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. labcompare.com [labcompare.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. ijpsonline.com [ijpsonline.com]

- 17. researchgate.net [researchgate.net]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. solubilityofthings.com [solubilityofthings.com]

- 21. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of N-(3-Methylphenyl)anthranilic Acid

Introduction

N-(3-Methylphenyl)anthranilic acid, a derivative of anthranilic acid, belongs to the fenamate class of compounds, which are recognized for their use as non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The structural elucidation and analytical characterization of such molecules are paramount in drug development, quality control, and metabolism studies. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing detailed information about the molecular weight and structure through the analysis of fragmentation patterns[2]. This guide offers a comprehensive, in-depth exploration of the predicted mass spectrometric fragmentation behavior of this compound, drawing upon established principles of mass spectrometry and data from structurally related molecules. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the gas-phase ion chemistry of this compound.

While a publicly available, experimentally derived mass spectrum for this compound is not readily found, we can predict its fragmentation pathways with a high degree of confidence by dissecting its molecular structure and applying fundamental fragmentation rules. The molecule consists of two key moieties: the anthranilic acid core and the N-(3-methylphenyl) substituent. The fragmentation will be dictated by the relative stability of the resulting ions and neutral losses, influenced by the carboxylic acid group, the secondary amine linkage, and the aromatic rings.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.

Molecular Ion (M•+)

Upon electron impact, this compound (C₁₄H₁₃NO₂) will lose an electron to form the molecular ion (M•+). With a molecular weight of 227.26 g/mol , the molecular ion peak is expected to be observed at m/z 227 . Aromatic systems tend to produce relatively stable molecular ions, so this peak should be clearly visible in the spectrum[3].

Key Fragmentation Pathways

The fragmentation of the this compound molecular ion will likely proceed through several competing pathways, driven by the energetically favorable loss of small, stable neutral molecules and the formation of stable carbocations or radical cations.

1. α-Cleavage and Loss of the Carboxyl Group:

A prominent fragmentation pathway for carboxylic acids involves the cleavage of the bond adjacent to the carbonyl group[3].

-

Loss of •OH (M-17): Cleavage of the O-H bond is possible but less common than the loss of the entire carboxyl group. If it occurs, it would result in an ion at m/z 210 .

-

Loss of •COOH (M-45): A more significant fragmentation pathway is the loss of the carboxyl radical, leading to the formation of a stable diphenylamine-like cation at m/z 182 .

-

Loss of CO₂ (M-44) via Rearrangement: A McLafferty-type rearrangement is not possible in this aromatic system. However, decarboxylation can occur, especially in the ion source, leading to a peak at m/z 183 .

2. Cleavage of the C-N Bond:

The bond between the anthranilic acid ring and the nitrogen atom is another potential cleavage site.

-

Formation of the Anthranilic Acid Cation (m/z 137): Cleavage of the C-N bond can lead to the formation of the anthranilic acid radical cation, which would appear at m/z 137 [4][5]. The corresponding neutral fragment would be the 3-methylphenyl radical.

-

Formation of the 3-Methylphenylaminyl Cation (m/z 106): Conversely, charge retention on the 3-methylphenylaminyl fragment would result in an ion at m/z 106 .

3. Fragmentation of the 3-Methylphenyl Group:

The 3-methylphenyl substituent can also undergo characteristic fragmentation.

-

Loss of a Methyl Radical (•CH₃) from the Molecular Ion (M-15): The loss of a methyl radical from the molecular ion would produce a fragment at m/z 212 . This is a common fragmentation for methylated aromatic compounds.

-

Formation of a Tropylium Ion (m/z 91): Alkyl-substituted benzene rings are known to rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91 [6]. This would likely arise from fragmentation of the 3-methylphenyl portion of the molecule.

4. Further Fragmentation of Primary Fragments:

The initial fragment ions can undergo further dissociation. For instance, the ion at m/z 182 (from the loss of •COOH) could subsequently lose a methyl radical to form an ion at m/z 167 .

Summary of Predicted Key Fragments

| m/z | Proposed Identity | Origin |

| 227 | Molecular Ion [M]•+ | Intact molecule |

| 212 | [M - •CH₃]+ | Loss of a methyl radical |

| 182 | [M - •COOH]+ | Loss of the carboxyl radical |

| 137 | [C₇H₇NO₂]•+ (Anthranilic acid moiety) | C-N bond cleavage |

| 106 | [C₇H₈N]+ (3-Methylphenylaminyl moiety) | C-N bond cleavage |

| 91 | [C₇H₇]+ (Tropylium ion) | Rearrangement of the 3-methylphenyl group |

| 77 | [C₆H₅]+ (Phenyl cation) | Loss of CO from a benzoyl-type fragment |

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Anthranilic acid(118-92-3) MS [m.chemicalbook.com]

- 5. Anthranilic Acid | C7H7NO2 | CID 227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. whitman.edu [whitman.edu]

Crystal structure of N-(3-Methylphenyl)anthranilic acid

An In-Depth Technical Guide to the Crystal Structure of N-(3-Methylphenyl)anthranilic Acid

Abstract

This compound, a derivative of anthranilic acid, belongs to the fenamate class of compounds, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and tolfenamic acid. While a definitive single-crystal X-ray structure of this compound is not extensively reported in publicly accessible databases, its molecular and crystal structure can be predicted with high confidence through systematic analysis of its structural analogues. This guide provides a comprehensive framework for the synthesis, crystallization, and structural characterization of this compound. By leveraging established principles and detailed experimental data from closely related fenamates, we present a predictive analysis of its molecular conformation, supramolecular assembly, and potential for polymorphism. This document serves as a foundational resource, outlining the necessary experimental workflows and analytical techniques to elucidate and validate its three-dimensional structure.

Introduction and Background

This compound (CAS 16524-22-4) is an aromatic carboxylic acid featuring a secondary amine bridge connecting a benzoic acid moiety and a m-tolyl group.[1][2][3][4] Its structural architecture places it squarely within the fenamate family, a class of compounds recognized for their pharmacological activity, particularly as NSAIDs. The therapeutic and physicochemical properties of solid-state pharmaceuticals, such as solubility, bioavailability, and stability, are intrinsically linked to their crystal structure. Fenamates are particularly known for exhibiting polymorphism—the ability to exist in multiple crystalline forms—which can profoundly impact these properties.[5]

Given the absence of a published crystal structure for the title compound, this guide employs a comparative, predictive approach. The well-documented crystal structures of mefenamic acid (N-(2,3-dimethylphenyl)anthranilic acid) and tolfenamic acid (N-(3-chloro-2-methylphenyl)anthranilic acid) serve as robust models for hypothesizing the structural attributes of this compound.[6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16524-22-4 | [1][2] |

| Molecular Formula | C₁₄H₁₃NO₂ | [2][3] |

| Molecular Weight | 227.26 g/mol | [2][3] |

| Appearance | White to yellow crystalline solid | [4] |

Synthesis of this compound

The synthesis of N-arylanthranilic acids is well-established, with two primary palladium- or copper-catalyzed cross-coupling methods being the most prevalent: the Ullmann condensation and the Buchwald-Hartwig amination.

Synthetic Pathways

The Ullmann condensation is a classical method involving the reaction of an aryl halide (e.g., 2-chlorobenzoic acid) with an amine (m-toluidine) in the presence of a copper catalyst at elevated temperatures.[8][9] While effective, it often requires harsh reaction conditions.

The Buchwald-Hartwig amination offers a more modern, versatile, and milder alternative. This palladium-catalyzed cross-coupling reaction provides excellent yields and functional group tolerance.[10][11][12][13] The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[14]

Caption: Key synthetic routes to this compound.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure adapted from established methods for N-arylanthranilic acid synthesis.[14]

-

Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromobenzoic acid (1.0 equiv), m-toluidine (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (0.05 equiv), a suitable phosphine ligand like BINAP (0.08 equiv), and a base such as Cs₂CO₃ (1.4 equiv).

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid.

-

Reaction: Stir the mixture at a specified temperature (e.g., 100-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with 1 M HCl, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Crystallization for Structural Analysis

Obtaining high-quality single crystals is the most critical step for structure determination by X-ray diffraction. The choice of solvent and crystallization technique is paramount and often requires empirical screening.

Rationale for Solvent Selection

Fenamates like mefenamic acid have been successfully crystallized from a variety of solvents, including ethanol, dimethylformamide (DMF), acetone, and ethyl acetate.[15][16] The solvent's polarity and its ability to form hydrogen bonds with the solute can influence which polymorphic form crystallizes.

Recommended Protocol: Slow Evaporation

-

Solution Preparation: Prepare a saturated or near-saturated solution of purified this compound in a selected solvent (e.g., ethanol or an ethanol/water mixture) at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

-

Crystallization: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature or slightly below).

-

Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined single crystals. Once suitable crystals have formed, carefully harvest them from the mother liquor using a pipette or fine forceps.

Predicted Crystal and Molecular Structure

By analogy with known fenamate structures, we can predict the key structural features of this compound with a high degree of confidence.

Molecular Conformation: The Intramolecular Hydrogen Bond

A defining feature of fenamates is a strong intramolecular hydrogen bond between the amine proton (N-H) and one of the carboxylate oxygen atoms.[6] This interaction creates a pseudo-six-membered ring, which imparts significant planarity to this portion of the molecule and restricts conformational freedom. The primary conformational flexibility arises from the rotation of the m-tolyl ring relative to the anthranilic acid moiety, defined by the C-N-C-C dihedral angle.

References

- 1. 16524-22-4 | MFCD01675193 | this compound [aaronchem.com]

- 2. appchemical.com [appchemical.com]

- 3. echemi.com [echemi.com]

- 4. This compound - Yuanli Tech [yonlytech.com]

- 5. ijcpa.in [ijcpa.in]

- 6. researchgate.net [researchgate.net]

- 7. Mefenamic acid anti-inflammatory drug: probing its polymorphs by vibrational (IR and Raman) and solid-state NMR spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. research.rug.nl [research.rug.nl]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of N-(3-Methylphenyl)anthranilic Acid from o-Chlorobenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of the Fenamate Scaffold

N-arylanthranilic acids, colloquially known as "fenamates," represent a privileged scaffold in medicinal chemistry. Their derivatives are central to the development of pharmaceuticals for a spectrum of diseases, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The core structure, featuring a diarylamine linkage, is a versatile pharmacophore that allows for extensive structure-activity relationship (SAR) studies, leading to the identification of numerous therapeutic leads.[1][3] N-(3-Methylphenyl)anthranilic acid is a key member of this class, serving both as a valuable intermediate and as an analogue in the exploration of new chemical entities.[4]

This guide provides a comprehensive technical overview of its synthesis, focusing on the robust and widely adopted Ullmann condensation pathway. We will dissect the mechanistic underpinnings of this reaction, provide a field-proven experimental protocol, and discuss the critical parameters that govern its success, efficiency, and scalability.

The Core Transformation: Mechanistic Insights into the Ullmann Condensation

The synthesis of this compound from o-chlorobenzoic acid and m-toluidine is a classic example of a copper-catalyzed C-N cross-coupling reaction, often referred to as an Ullmann condensation or, more specifically in this context, a Goldberg reaction.[5] While seemingly straightforward, the reaction's efficiency is highly dependent on a synergistic interplay of catalyst, base, solvent, and temperature. Understanding these factors is paramount for successful synthesis and optimization.

The reaction is not a simple nucleophilic aromatic substitution; the aryl chloride is relatively unreactive. The copper catalyst is essential for facilitating the C-N bond formation. The generally accepted mechanism, while complex and with several proposed intermediates, revolves around a Cu(I)/Cu(III) catalytic cycle.

Caption: Proposed Catalytic Cycle for the Ullmann Condensation.

Causality Behind Experimental Choices:

-

The Catalyst: While traditional Ullmann reactions used stoichiometric copper powder, modern methods employ catalytic amounts of copper salts, often Cu(I) salts like CuI or CuBr, which are more reactive.[5][6] Manganese-based catalysts have also been developed as an alternative.[7][8] The choice of catalyst directly impacts reaction rate and temperature requirements. Ligands, such as diamines, can be added to stabilize the copper catalyst and improve yields, though many protocols for fenamates proceed without them.[5][9]

-

The Base: A base is crucial for two reasons. First, it neutralizes the HCl generated during the condensation. Second, it deprotonates the amine nucleophile (or the carboxylic acid), increasing its nucleophilicity and facilitating its coordination to the copper center.[10] Anhydrous potassium or sodium carbonate are common choices due to their sufficient basicity, low cost, and compatibility with common organic solvents.[11][12]

-

The Solvent: The reaction requires a high-boiling, polar, aprotic solvent to solubilize the reagents (especially the carboxylate salt) and to achieve the necessary high temperatures (often 120-200°C).[5][11] Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent choices.[11][12]

-

The Temperature: High temperatures are generally required to overcome the activation energy for the oxidative addition of the aryl chloride to the copper center.[5] The reaction temperature is a critical parameter to control; insufficient heat leads to a stalled reaction, while excessive temperatures can cause decomposition and the formation of impurities. A typical range is 120-150°C.[8][11]

A Validated Synthesis Protocol

This protocol is a synthesized methodology derived from established procedures for analogous fenamate compounds.[8][10][11][12] It is designed to be a self-validating system where progress can be monitored and endpoints are clearly defined.

Materials and Reagents

| Reagent | Formula | M.W. | Molar Eq. | Quantity | Notes |

| o-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 1.0 | 27.0 g | Starting material. Ensure it is dry.[13] |

| m-Toluidine | C₇H₉N | 107.15 | 1.2 | 22.5 g | Reactant. Use freshly distilled for best results. |

| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 | 36.0 g | Anhydrous. Base/Acid Scavenger. |

| Copper(I) Bromide | CuBr | 143.45 | 0.05 | 1.25 g | Catalyst. Other copper sources can be used.[12] |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 150 mL | Anhydrous. Solvent. |

| Hydrochloric Acid | HCl | 36.46 | - | ~50 mL | Concentrated (37%). For acidification. |

| Toluene | C₇H₈ | 92.14 | - | 25 mL | For azeotropic water removal (optional but recommended).[8] |

| Ethanol | C₂H₅OH | 46.07 | - | As needed | For recrystallization. |

| Deionized Water | H₂O | 18.02 | - | As needed | For work-up and recrystallization. |

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Step-by-Step Methodology

-

Reaction Setup and Salt Formation:

-

To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add o-chlorobenzoic acid (27.0 g), anhydrous potassium carbonate (36.0 g), and DMF (150 mL).

-

Begin stirring and gently heat the mixture to 80°C. Maintain this temperature for 30-45 minutes to ensure the complete formation of the potassium o-chlorobenzoate salt.[8] An optional but recommended step is to attach a Dean-Stark trap, add toluene (25 mL), and reflux to azeotropically remove any residual water, which can inhibit the catalyst.[8] Once water removal is complete, drain the toluene.

-

-

Ullmann Condensation:

-

To the stirred salt suspension, add the copper(I) bromide catalyst (1.25 g) followed by m-toluidine (22.5 g).

-

Increase the temperature of the reaction mixture to 130-140°C and maintain it under a gentle reflux.[11] The mixture will typically turn a dark brown or green color.

-